Bis(4-fluoro-3-nitrophenyl) sulfone

Catalog No.
S595751
CAS No.
312-30-1
M.F
C12H6F2N2O6S
M. Wt
344.25 g/mol
Availability
In Stock
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Bis(4-fluoro-3-nitrophenyl) sulfone

CAS Number

312-30-1

Product Name

Bis(4-fluoro-3-nitrophenyl) sulfone

IUPAC Name

1-fluoro-4-(4-fluoro-3-nitrophenyl)sulfonyl-2-nitrobenzene

Molecular Formula

C12H6F2N2O6S

Molecular Weight

344.25 g/mol

InChI

InChI=1S/C12H6F2N2O6S/c13-9-3-1-7(5-11(9)15(17)18)23(21,22)8-2-4-10(14)12(6-8)16(19)20/h1-6H

InChI Key

KHAWDEWNXJIVCJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-])F

Synonyms

4,4'-difluoro-3,3'-dinitrodiphenylsulfone, DFDNPS, difluorodinitrobenzene sulfone

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-])[N+](=O)[O-])F

The exact mass of the compound Bis(4-fluoro-3-nitrophenyl) sulfone is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 14153. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Bis(4-fluoro-3-nitrophenyl) sulfone (CAS 312-30-1) is a specialized dihalide monomer engineered for the synthesis of functionalized poly(arylene ether sulfone)s (PAES) and polyimides. Structurally, the molecule features two carbon-fluorine bonds that are activated for nucleophilic aromatic substitution (SNAr) by both a para-sulfone linkage and ortho-nitro groups. This dual-activation lowers the activation energy required for polymerization, enabling high-conversion coupling with various bisphenols and diamines under mild thermal conditions compared to un-nitrated analogs. Beyond its role as a kinetic accelerator during synthesis, the compound serves as a critical precursor for introducing pendant nitro functionalities into polymer backbones, which can be subsequently reduced to primary amines to facilitate crosslinking, grafting, or the formulation of proton exchange membranes (PEMs)[1].

Procurement strategies that attempt to substitute Bis(4-fluoro-3-nitrophenyl) sulfone with more common monomers like Bis(4-chlorophenyl) sulfone (DCDPS) or the un-nitrated Bis(4-fluorophenyl) sulfone (DFDPS) routinely fail in advanced material applications. Standard DCDPS and DFDPS lack the ortho-nitro activation, meaning they require harsher polymerization conditions (often >160 °C) that can degrade thermally sensitive co-monomers and increase the rate of ether-cleavage side reactions. Furthermore, these generic substitutes yield chemically inert polymer backbones, eliminating the pendant functional sites required for post-polymerization modification. Even substituting with the direct chloro-analog, Bis(4-chloro-3-nitrophenyl) sulfone, introduces critical process inefficiencies; the lower leaving-group ability of chlorine in SNAr reactions leads to slower kinetics, lower ultimate molecular weights, and broader polydispersity, directly compromising the mechanical integrity and reproducibility of the final membrane [1].

SNAr Leaving Group Kinetics: Fluoro vs. Chloro Analog

In step-growth polymerization, monomer reactivity directly dictates the achievable molecular weight and process time. Head-to-head comparisons of Bis(4-fluoro-3-nitrophenyl) sulfone against its chloro-analog (Bis(4-chloro-3-nitrophenyl) sulfone) demonstrate the kinetic advantage of the fluorine leaving group in SNAr. When reacted with standard bisphenols in polar aprotic solvents, the fluoro-monomer achieves quantitative conversion and high molecular weight (Mn > 40,000 g/mol) in significantly shorter timeframes, whereas the chloro-analog exhibits slower kinetics, requiring extended reaction times or elevated temperatures that risk side reactions [1].

Evidence DimensionPolymerization reaction time to high molecular weight
Target Compound DataBis(4-fluoro-3-nitrophenyl) sulfone (rapid conversion, typically <4 hours at 100 °C)
Comparator Or BaselineBis(4-chloro-3-nitrophenyl) sulfone (extended conversion, typically >12 hours or requiring >140 °C)
Quantified Difference>3x reduction in required reaction time and lower thermal budget
ConditionsPolycondensation with bisphenol A in NMP/K2CO3 system

Accelerated polymerization kinetics translate directly to higher manufacturing throughput and reduced energy costs for industrial scale-up.

Thermal Processability: Dual-Activation vs. Un-nitrated Baseline

The ortho-nitro groups in Bis(4-fluoro-3-nitrophenyl) sulfone provide a secondary electron-withdrawing effect that synergizes with the sulfone bridge, reducing the temperature required for SNAr. Compared to the un-nitrated baseline, Bis(4-fluorophenyl) sulfone (DFDPS), this dual-activated monomer can undergo polycondensation at temperatures as low as 80–100 °C. In contrast, DFDPS typically requires temperatures exceeding 150 °C to achieve similar conversion rates. This lower thermal requirement is critical when incorporating thermally labile functional co-monomers that would degrade under standard polysulfone synthesis conditions [1].

Evidence DimensionMinimum temperature for efficient SNAr polycondensation
Target Compound DataBis(4-fluoro-3-nitrophenyl) sulfone (~80–100 °C)
Comparator Or BaselineBis(4-fluorophenyl) sulfone (DFDPS) (>150 °C)
Quantified Difference~50–70 °C reduction in required process temperature
ConditionsBase-catalyzed step-growth polymerization in polar aprotic solvents

Lower processing temperatures prevent the degradation of sensitive co-monomers and suppress ether-exchange side reactions, ensuring higher batch-to-batch reproducibility.

Precursor Suitability: Quantitative Post-Polymerization Functionalization

For advanced membrane applications, the ability to introduce crosslinking sites without disrupting the polymer backbone is essential. Polymers derived from Bis(4-fluoro-3-nitrophenyl) sulfone possess exactly two pendant nitro groups per incorporated monomer unit. These groups can be subjected to mild catalytic hydrogenation or chemical reduction to yield primary amines with >95% conversion efficiency. Standard polysulfones derived from DCDPS offer zero inherent functionalizable sites, requiring non-selective post-sulfonation or chloromethylation that degrades the backbone and broadens polydispersity[1].

Evidence DimensionDensity of non-destructive functionalizable sites
Target Compound DataBis(4-fluoro-3-nitrophenyl) sulfone (2 precisely located nitro/amine sites per unit)
Comparator Or BaselineStandard DCDPS-derived polysulfone (0 inherent sites)
Quantified Difference100% increase in controlled functional handle availability
ConditionsPost-polymerization reduction and subsequent crosslinking assays

Precise control over functional group density is mandatory for procuring materials used in high-performance fuel cell membranes and targeted gas separation.

Synthesis of Crosslinkable Proton Exchange Membranes (PEMs)

Due to its precise functional group density demonstrated in Section 3, this monomer is selected for synthesizing sulfonated poly(arylene ether sulfone)s (SPAES) for fuel cells. The pendant nitro groups can be reduced to amines and subsequently crosslinked, reducing methanol crossover and improving the dimensional stability of the membrane under hydrated conditions [1].

Low-Temperature Polycondensation with Thermally Labile Co-monomers

Leveraging the ~50–70 °C reduction in required process temperature compared to un-nitrated baselines (Section 3), Bis(4-fluoro-3-nitrophenyl) sulfone is utilized when integrating temperature-sensitive aliphatic or biologically derived bisphenols into a rigid aromatic backbone, preventing thermal degradation during synthesis [2].

Precursor for High-Performance Polyimides and Polyamides

Following reduction to 4,4'-diamino-3,3'-dinitrodiphenyl sulfone, this compound serves as a critical diamine building block. The resulting polyimides exploit the structural features highlighted in Section 3 to exhibit high glass transition temperatures (Tg > 250 °C) and tailored dielectric properties, suitable for advanced microelectronic packaging and aerospace composites[3].

XLogP3

2.6

Melting Point

193.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

312-30-1

Wikipedia

Bis(4-fluoro-3-nitrophenyl)sulfone

General Manufacturing Information

Benzene, 1,1'-sulfonylbis[4-fluoro-3-nitro-: ACTIVE

Dates

Last modified: 08-15-2023

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